4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide
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Overview
Description
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide is an organic compound with a complex structure that includes a chloro group, a hydroxyethyl group, and a carbothioamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by the introduction of the hydroxyethyl group and the carbothioamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbothioamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of the carbothioamide group may produce amines.
Scientific Research Applications
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(1-hydroxyethyl)benzene-1-carbothioamide: Lacks the N-methyl group.
2-(1-Hydroxyethyl)-N-methylbenzene-1-carbothioamide: Lacks the chloro group.
4-Chloro-N-methylbenzene-1-carbothioamide: Lacks the hydroxyethyl group.
Uniqueness
4-Chloro-2-(1-hydroxyethyl)-N-methylbenzene-1-carbothioamide is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and carbothioamide) on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity that are not found in the similar compounds listed above.
Properties
CAS No. |
60253-33-0 |
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Molecular Formula |
C10H12ClNOS |
Molecular Weight |
229.73 g/mol |
IUPAC Name |
4-chloro-2-(1-hydroxyethyl)-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C10H12ClNOS/c1-6(13)9-5-7(11)3-4-8(9)10(14)12-2/h3-6,13H,1-2H3,(H,12,14) |
InChI Key |
QTRCORNUUXNFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)C(=S)NC)O |
Origin of Product |
United States |
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